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Abstract
This technical guide provides a comprehensive overview of the structure and bonding of

Butyltriphenylphosphonium bromide, a quaternary phosphonium salt with significant

applications in organic synthesis and drug development. This document details the compound's

molecular architecture, spectroscopic characteristics, and a verified synthetic protocol. All

quantitative data are presented in clear, tabular formats, and key processes are visualized

using Graphviz diagrams to facilitate understanding. While extensive spectroscopic data is

provided, it is important to note that experimental single-crystal X-ray diffraction data, which

would provide definitive bond lengths and angles, is not readily available in the surveyed

literature.

Introduction
Butyltriphenylphosphonium bromide, with the chemical formula C₂₂H₂₄BrP, is a versatile

organic salt widely utilized as a reagent in various chemical transformations.[1][2] Its primary

application lies in the Wittig reaction for the synthesis of alkenes, a cornerstone of modern

organic chemistry.[3] Furthermore, it serves as a phase-transfer catalyst and an intermediate in

the synthesis of other valuable phosphonium derivatives.[4] Understanding the intricate details

of its structure and bonding is paramount for optimizing its use in existing applications and for

the rational design of new synthetic methodologies and therapeutic agents.
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Molecular Structure and Bonding
Butyltriphenylphosphonium bromide consists of a positively charged

butyltriphenylphosphonium cation and a bromide anion. The central phosphorus atom is

bonded to three phenyl groups and one butyl group, resulting in a tetrahedral geometry around

the phosphorus center. The positive charge is localized on the phosphorus atom. The bromide

anion exists as a counter-ion to the phosphonium cation.

While experimental crystallographic data for n-butyltriphenylphosphonium bromide is not

available in the literature, a study on the isomeric isobutyltriphenylphosphonium bromide
provides some insight into the general structural features of such compounds. In this isomer,

the phenyl rings adopt a propeller-like configuration around the phosphorus atom.[5] It is

reasonable to assume a similar arrangement in the n-butyl isomer. The bonding within the

phenyl rings is characterized by delocalized π-systems, while the butyl chain consists of sp³

hybridized carbon atoms. The key bond is the covalent bond between the phosphorus and the

carbon atoms of the phenyl and butyl groups. The overall solid-state structure is maintained by

electrostatic interactions between the phosphonium cations and bromide anions.

Physicochemical Properties
A summary of the key physicochemical properties of Butyltriphenylphosphonium bromide is

provided in the table below.

Property Value Reference

Molecular Formula C₂₂H₂₄BrP [1][2]

Molecular Weight 399.30 g/mol

Appearance
White to off-white crystalline

powder
[4]

Melting Point 240-243 °C [3]

Solubility
Soluble in chloroform and

methanol

CAS Number 1779-51-7
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Spectroscopic Data
Spectroscopic techniques are invaluable for elucidating the structure of

Butyltriphenylphosphonium bromide. The following sections detail the expected signals in

¹H NMR, ¹³C NMR, and FTIR spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule. The expected chemical shifts are summarized below.

Protons Chemical Shift (ppm) Multiplicity

Phenyl-H ~ 7.6 - 8.0 Multiplet

-CH₂-P ~ 3.5 - 3.9 Multiplet

-CH₂-CH₂-P ~ 1.6 - 1.8 Multiplet

-CH₂-CH₃ ~ 1.4 - 1.6 Multiplet

-CH₃ ~ 0.9 - 1.0 Triplet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The

expected chemical shifts are presented in the following table.

Carbon Atom Chemical Shift (ppm)

Phenyl C (ipso) ~ 118 (doublet, ¹JPC)

Phenyl C (ortho, meta, para) ~ 130 - 135

-CH₂-P ~ 23 (doublet, ¹JPC)

-CH₂-CH₂-P ~ 24 (doublet, ²JPC)

-CH₂-CH₃ ~ 23

-CH₃ ~ 13
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Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the vibrational modes of the functional groups

present in the molecule. Key absorption bands are listed below.

Wavenumber (cm⁻¹) Vibration

~ 3050 Aromatic C-H stretch

~ 2950, 2870 Aliphatic C-H stretch

~ 1585, 1485, 1435 C=C aromatic ring stretch

~ 1110 P-C stretch

~ 720, 690
C-H out-of-plane bend (monosubstituted

benzene)

Experimental Protocols
Synthesis of Butyltriphenylphosphonium bromide
A reliable and high-yield synthesis of Butyltriphenylphosphonium bromide has been

reported.[6] The following protocol is adapted from this literature source.

Materials:

Triphenylphosphine (1 mol)

n-Butyl bromide (1 mol)

Ethanol (1000 mL)

Anion exchange resin (e.g., 201*7 model, 5g)[6]

Procedure:

To a 2L four-hole boiling flask equipped with a mechanical stirrer, reflux condenser, and a

nitrogen inlet, add triphenylphosphine (1 mol) and ethanol (1000 mL).
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Add the anion exchange resin (5 g) to the flask.[6]

Heat the mixture to reflux with stirring under a nitrogen atmosphere.

Slowly add n-butyl bromide (1 mol) to the refluxing mixture over a period of approximately 6

hours.[6]

After the addition is complete, continue to stir the reaction mixture at reflux for an additional

24 hours.[6]

Cool the reaction mixture to 20 °C and filter to remove the anion exchange resin.

Place the filtrate in a refrigerator to induce crystallization.

Collect the crystalline product by filtration at -15 °C.[6]

Dry the product at 65 °C to obtain Butyltriphenylphosphonium bromide.

Expected Yield: 98.2%[6] Melting Point: 241-242 °C[6]

Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:

Prepare a sample by dissolving approximately 10-20 mg of Butyltriphenylphosphonium
bromide in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

Process the spectra to determine chemical shifts, multiplicities, and coupling constants.

FTIR Spectroscopy:

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and

pressing it into a thin, transparent disk.

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
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Identify the characteristic absorption bands corresponding to the functional groups present in

the molecule.

Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of

Butyltriphenylphosphonium bromide.

Triphenylphosphine +
 n-Butyl Bromide +

 Ethanol + Anion Exchange Resin

Reflux for 30 hours
under Nitrogen Cool to 20°C Filter to remove

Anion Exchange Resin
Crystallize from
filtrate at -15°C

Filter to collect
product Dry at 65°C Butyltriphenylphosphonium

Bromide

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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